

Structure and chemical properties of 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(3,4-Dichlorophenoxy)Piperidine
Hydrochloride

Cat. No.: B1591653

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An In-Depth Technical Guide to **4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride**:
Structure, Properties, and Analytical Methodologies

Abstract

This technical guide provides a comprehensive overview of **4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride**, a key chemical intermediate in modern pharmaceutical development. The document details its molecular structure, core physicochemical properties, and its significance as a building block for complex therapeutic agents, particularly those targeting neurological disorders. Authored from the perspective of a Senior Application Scientist, this guide furnishes researchers and drug development professionals with robust, field-proven analytical protocols for structural confirmation, purity assessment, and quantification using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The methodologies are presented with an emphasis on the underlying scientific principles and include self-validating steps to ensure data integrity and reproducibility.

Introduction and Strategic Significance

Overview of the Compound

4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. Its structure features a piperidine ring

linked via an ether bond to a 3,4-dichlorinated phenyl group, and it is typically supplied as a hydrochloride salt to enhance stability and aqueous solubility. As a white crystalline powder, its physical characteristics make it amenable to standard laboratory handling and formulation processes^[1].

Significance in Medicinal Chemistry and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for synthesizing high-value pharmaceuticals.^{[1][2]} Its molecular framework is a common scaffold in drugs targeting the central nervous system. Specifically, derivatives of this molecule have been investigated as novel triple reuptake inhibitors, which modulate the levels of serotonin, norepinephrine, and dopamine, showing potential as next-generation antidepressants.^[3] The dichlorophenyl moiety provides a site for metabolic stability and specific receptor interactions, while the piperidine ring offers a flexible anchor point for further chemical modification. This strategic combination makes it a crucial component in the drug discovery pipeline for creating innovative therapies for neurological conditions.^{[1][4]}

Molecular Structure and Physicochemical Properties

Chemical Structure Elucidation

The molecular architecture consists of three key components: the saturated piperidine ring, the dichlorinated aromatic ring, and the linking ether functional group. The hydrochloride salt is formed by the protonation of the basic nitrogen atom in the piperidine ring.

Caption: Chemical structure of **4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride**.

Key Physicochemical Data

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The hydrochloride salt form significantly influences properties like melting point and solubility compared to its free base.

Property	Value	Source
IUPAC Name	4-(3,4-dichlorophenoxy)piperidine;hydrochloride	[2]
CAS Number	817186-93-9	[1]
Molecular Formula	C ₁₁ H ₁₃ Cl ₂ NO·HCl	[1]
Molecular Weight	282.6 g/mol	[1]
Appearance	White crystalline powder	[1]
Melting Point	229-234 °C	[1]
Purity	≥95% (by NMR)	[1]
Solubility	Favorable aqueous solubility; Free base is soluble in ethanol, chloroform.	[1][5][6]
Storage	Store at 0-8 °C in a cool, dry place.	[1]

Synthesis and Safe Handling

General Synthetic Pathway

The synthesis of 4-(3,4-Dichlorophenoxy)Piperidine is commonly achieved through a nucleophilic substitution reaction, such as a Williamson ether synthesis. This involves the reaction of a piperidine precursor with 3,4-dichlorophenol. The final hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

Caption: Generalized workflow for the synthesis of the target compound.

Recommended Storage and Handling

Proper storage is essential to maintain the integrity of the compound.

- Storage Conditions: The compound should be stored in a tightly sealed container at 0-8 °C. [1] For long-term stability, storage in a cool, dry, and well-ventilated area away from

incompatible substances is recommended.[7]

- Handling: Handle in a well-ventilated place, preferably a fume hood, to avoid inhalation of dust.[8] Use non-sparking tools and prevent the formation of dust and aerosols.[8]

Safety Precautions

Based on available safety data, this compound is classified as an irritant.

- Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including impervious gloves, a lab coat, and tightly fitting safety goggles.[7][9]
- First Aid Measures: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[7]

Comprehensive Analytical Protocols

Rationale for Analytical Method Selection

A multi-technique approach is necessary for the unambiguous characterization of **4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride**.

- NMR Spectroscopy is used for primary structure confirmation. It provides detailed information about the chemical environment of each proton, confirming the connectivity of the piperidine and dichlorophenyl rings.
- Mass Spectrometry serves to verify the molecular weight of the compound and helps in identifying potential impurities by analyzing fragmentation patterns.
- HPLC is the gold standard for determining the purity of the compound and for accurate quantification in formulated products or reaction mixtures.

Protocol 1: Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

- Principle: ^1H NMR spectroscopy maps the hydrogen atoms in a molecule, providing information on their chemical environment, proximity, and connectivity. The resulting spectrum serves as a unique fingerprint for the compound's structure.
- Methodology:
 - Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or D_2O , as the hydrochloride salt is water-soluble) in an NMR tube.
 - Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
 - Data Acquisition: Record the ^1H NMR spectrum, typically over a range of 0-12 ppm.
 - Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak.
- Expected Spectral Features:
 - Aromatic Protons: Signals in the aromatic region (~7.0-7.8 ppm) corresponding to the three protons on the dichlorophenyl ring. Their splitting patterns (doublets, doublet of doublets) will confirm the 3,4-substitution pattern.
 - Piperidine Protons: A complex set of multiplets in the aliphatic region (~1.5-4.5 ppm). The proton at the C4 position, adjacent to the ether oxygen, will be shifted downfield. Protons on carbons adjacent to the nitrogen will also show distinct chemical shifts.
 - N-H Proton: A broad signal, the chemical shift of which is dependent on concentration and solvent, corresponding to the protonated amine.

Protocol 2: Molecular Weight Verification by Mass Spectrometry (MS)

- Principle: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like hydrochloride salts. It generates protonated molecular ions $[\text{M}+\text{H}]^+$ in the gas phase, allowing for precise molecular weight determination.

- Methodology:
 - Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate ionization.
 - Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
 - MS Analysis: Acquire the mass spectrum in positive ion mode. The expected mass for the protonated free base (C₁₁H₁₃Cl₂NO) is approximately 248.05 m/z.
 - Tandem MS (MS/MS): To gain structural information, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). This will generate characteristic fragment ions.
- Expected Fragmentation Patterns: The fragmentation of piperidine-containing compounds often involves cleavage of the piperidine ring or the bonds adjacent to the nitrogen atom.^[10] Key expected fragments for this molecule would include the loss of the dichlorophenoxy group or cleavages within the piperidine ring itself, providing further structural confirmation.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

- Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. The analyte's purity is determined by calculating the area percentage of its peak relative to all other peaks in the chromatogram.
- Methodology:
 - Chromatographic System: An HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
 - Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water, Phase A) and an organic solvent (e.g., acetonitrile, Phase B). A starting point could be 60:40 (A:B).^{[11][12]}

- Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Further dilute to create working standards and samples (e.g., 50 µg/mL).
- Run Conditions:
 - Flow Rate: 1.0 mL/min.[\[11\]](#)[\[12\]](#)
 - Injection Volume: 10 µL.
 - Column Temperature: 30 °C.[\[11\]](#)[\[12\]](#)
 - Detection Wavelength: Determined by UV scan; likely around 230 nm or 280 nm due to the dichlorophenyl group.
- System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2%.
- Analysis and Calculation: Run a solvent blank, followed by the sample solution. Integrate all peaks and calculate the area percentage of the main peak to determine purity.
 - $\text{Purity \%} = (\text{Area_main_peak} / \text{Area_total_peaks}) * 100$

Integrated Analytical Workflow

Caption: Integrated workflow for comprehensive quality control analysis.

Applications in Research and Development

Beyond its primary role, **4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride** serves other functions in scientific research:

- Biochemical Research: Employed in studies related to receptor binding and signal transduction to better understand cellular processes.[\[2\]](#)
- Agricultural Chemistry: Used as an intermediate in the formulation of certain herbicides.[\[1\]](#)[\[2\]](#)

- Analytical Chemistry: Serves as a valuable reference standard in the development and validation of analytical methods for more complex molecules containing the same scaffold.[2]

Conclusion

4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride is a high-value chemical intermediate with significant strategic importance in the pharmaceutical industry, particularly in the development of therapies for neurological disorders. Its well-defined structure and favorable chemical properties make it an ideal building block for medicinal chemists. The robust analytical protocols detailed in this guide—spanning NMR, MS, and HPLC—provide a comprehensive framework for researchers to ensure the identity, purity, and quality of this compound, thereby supporting the rigorous demands of modern drug discovery and development.

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- To cite this document: BenchChem. [Structure and chemical properties of 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591653#structure-and-chemical-properties-of-4-3-4-dichlorophenoxy-piperidine-hydrochloride>]

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